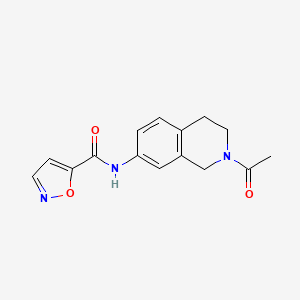

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1,2-oxazole-5-carboxamide

Description

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1,2-oxazole-5-carboxamide is a synthetic small molecule featuring a hybrid structure of tetrahydroisoquinoline and oxazole carboxamide. The tetrahydroisoquinoline scaffold is acetylated at the 2-position, while the oxazole-5-carboxamide moiety is linked to the 7-position of the isoquinoline ring.

Properties

IUPAC Name |

N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-1,2-oxazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O3/c1-10(19)18-7-5-11-2-3-13(8-12(11)9-18)17-15(20)14-4-6-16-21-14/h2-4,6,8H,5,7,9H2,1H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAYXYSYJABATPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC=NO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1,2-oxazole-5-carboxamide typically involves multiple steps, starting with the preparation of the tetrahydroisoquinoline core. This core can be synthesized through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst. The oxazole ring is then introduced through a cyclization reaction involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1,2-oxazole-5-carboxamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.

Industry: The compound may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

| Feature | N-(2-acetyl-THIQ-7-yl)-oxazole-5-carboxamide | 3-(2-butyl-5-chloroimidazol-4-yl)-analog |

|---|---|---|

| Core Heterocycle | Tetrahydroisoquinoline | 4,5-Dihydroisoxazole |

| Key Substituents | Acetyl (C=O), oxazole-5-carboxamide | CF₃, OMe, chloroimidazole |

| Lipophilicity (Predicted logP) | ~2.1 (moderate) | ~3.5 (high) |

| Metabolic Stability | Likely moderate (acetyl hydrolysis risk) | Enhanced (CF₃ shields oxidation) |

Pharmacokinetic and Pharmacodynamic Insights

- Solubility: The primary compound’s tetrahydroisoquinoline core may improve aqueous solubility compared to the CF₃-bearing analog, which is more lipophilic and prone to plasma protein binding.

- Target Engagement : Both compounds likely inhibit kinases or proteases due to their carboxamide groups, but the analog’s chloroimidazole moiety could enhance affinity for ATP-binding pockets (e.g., in kinases like JAK3 or BTK) .

- Metabolite Profiles : The analog’s synthesis included metabolite identification, suggesting deliberate optimization for reduced hepatic clearance. In contrast, the acetyl group in the primary compound may render it susceptible to esterase-mediated hydrolysis, necessitating prodrug strategies.

Biological Activity

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1,2-oxazole-5-carboxamide is a synthetic compound that belongs to the class of tetrahydroisoquinoline derivatives. These compounds have garnered significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications. This article delves into the biological activity of this specific compound, highlighting its mechanisms of action, potential therapeutic uses, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in critical biological pathways. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that play crucial roles in cellular signaling and metabolism. For instance, it may act on protein kinases involved in cancer progression.

- Induction of Apoptosis : Studies suggest that this compound can induce apoptosis in cancer cell lines by activating intrinsic and extrinsic apoptotic pathways. This is significant for its potential use as an anticancer agent.

Research Findings

Recent studies have demonstrated the biological activities of this compound through various experimental approaches:

- Cell Viability Assays : In vitro assays have shown that the compound effectively reduces cell viability in several cancer cell lines, indicating its potential as an anticancer drug.

- Molecular Docking Studies : Computational studies have predicted strong binding affinities to targets such as cyclin-dependent kinases (CDKs) and dihydrofolate reductase (DHFR), which are critical for cancer cell proliferation.

- Cytotoxicity Tests : The compound exhibits relatively low cytotoxicity towards normal cells while demonstrating potent activity against cancer cells, making it an attractive candidate for further development.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with related compounds is beneficial:

| Compound Name | Notable Features | Biological Activity |

|---|---|---|

| N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide | Simpler derivative | Baseline comparison for activity |

| N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-chloro-4-fluorobenzamide | Halogenated variant | Enhanced reactivity and potential activity |

| N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-benzothiophene-2-carboxamide | Contains benzothiophene moiety | Exhibits comparable chemical reactivity |

Anticancer Activity

A series of studies have focused on the anticancer properties of this compound. One notable study involved treating human glioma cell lines with varying concentrations of the compound. Results indicated a dose-dependent decrease in cell viability and significant induction of apoptosis markers such as cleaved caspase 3 and PARP cleavage.

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Preliminary findings suggest that it may protect neuronal cells from oxidative stress-induced damage by modulating antioxidant pathways. This property could be particularly relevant for neurodegenerative diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.